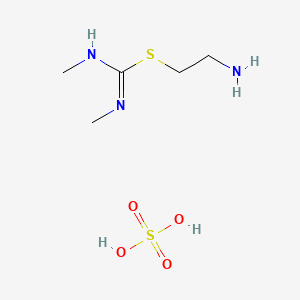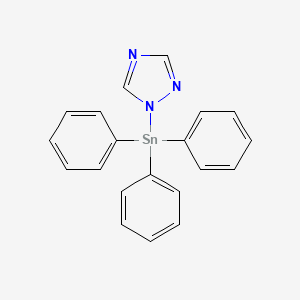
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxypropylamino group attached to a diphenylethanone backbone. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride typically involves a multi-step process. One common method includes the reaction of 1,2-diphenylethanone with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. The final product is purified through crystallization or other separation techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxypropylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with target molecules, while the diphenylethanone backbone provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxypropylamine: Shares the hydroxypropylamino group but lacks the diphenylethanone backbone.
1,2-Diphenylethanone: Contains the diphenylethanone structure but lacks the hydroxypropylamino group.
2-(2-Hydroxyethylamino)-1,2-diphenylethanone: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride is unique due to the combination of its hydroxypropylamino group and diphenylethanone backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in research and industrial applications.
Properties
CAS No. |
6962-12-5 |
|---|---|
Molecular Formula |
C17H20ClNO2 |
Molecular Weight |
305.8 g/mol |
IUPAC Name |
2-(2-hydroxypropylamino)-1,2-diphenylethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-13(19)12-18-16(14-8-4-2-5-9-14)17(20)15-10-6-3-7-11-15;/h2-11,13,16,18-19H,12H2,1H3;1H |
InChI Key |
BSFZZNQJUBHLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


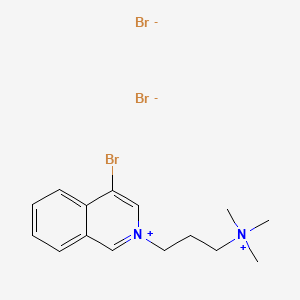
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)

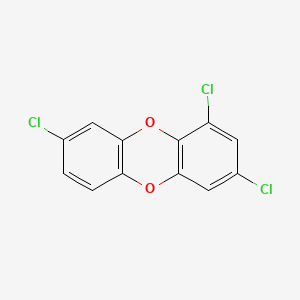

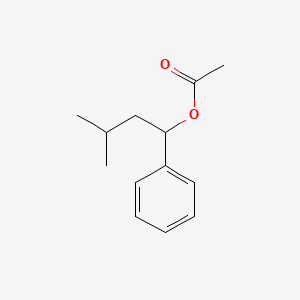
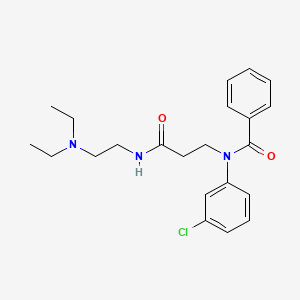
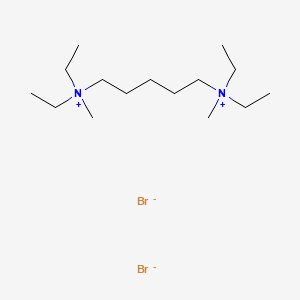
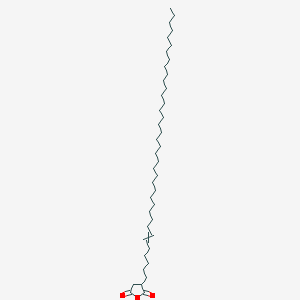
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)
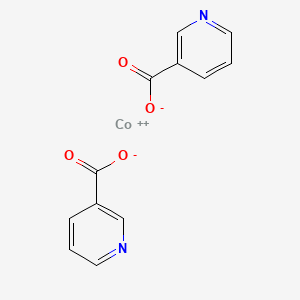
![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
